molecular formula C19H14FN5O2 B2422136 N-(2-fluorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide CAS No. 1020968-38-0

N-(2-fluorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide

Cat. No.: B2422136
CAS No.: 1020968-38-0
M. Wt: 363.352
InChI Key: VKRZCSZQNDZJCT-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of 2-fluorophenylamine with appropriate reagents to form the intermediate compounds. These intermediates are then further reacted under controlled conditions to yield the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and other specialized equipment. The process involves careful monitoring and control of reaction parameters to maintain consistency and quality. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or halides.

Major Products Formed: The reactions can lead to the formation of various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can yield amines.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

  • Industry: It may be used in the manufacture of materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways depend on the context in which the compound is used. For example, in medicinal applications, it may interact with enzymes or receptors to produce a therapeutic effect.

Comparison with Similar Compounds

This compound is unique in its structure and properties, but it can be compared to other similar compounds, such as:

  • N-(2-fluorophenyl)acetamide

  • 2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide

  • N-(2-fluorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)propanamide

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O2/c20-14-8-4-5-9-15(14)22-18(26)11-24-19(27)17-10-16(23-25(17)12-21-24)13-6-2-1-3-7-13/h1-10,12H,11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRZCSZQNDZJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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